3-(2-Hydroxyethyl)azetidine-3-carboxylic acid
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Overview
Description
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a hydroxyethyl group and a carboxylic acid group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods: Industrial production methods for azetidines often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(2-Carboxyethyl)azetidine-3-carboxylic acid.
Reduction: 3-(2-Hydroxyethyl)azetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in various applications, including polymerization and drug design .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a versatile building block for various chemical and biological applications .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-2-1-6(5(9)10)3-7-4-6/h7-8H,1-4H2,(H,9,10) |
InChI Key |
ZCASZZIIPPJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CCO)C(=O)O |
Origin of Product |
United States |
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